3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid
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Overview
Description
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid is a heterocyclic compound . It has a molecular weight of 177.16 and its IUPAC name is 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid .
Synthesis Analysis
The synthesis of triazole compounds often involves aromatic nucleophilic substitution . For example, 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine can be reacted with different amines and triazole-2-thiol . The reaction mixture is stirred overnight and then poured onto ice-water .Molecular Structure Analysis
Triazole compounds, including this compound, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazole compounds can exhibit versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 177.16 . It is stored at a temperature between 28°C .Scientific Research Applications
Fluorescence and Synthesis One key area of application involves the synthesis of novel fluorescent compounds. For instance, compounds synthesized from the triazolopyridine family, including 3-methyl derivatives, have been reported to exhibit significant fluorescence. A study by Abarca et al. (2006) synthesized two series of compounds, 3-aryl- and 3-methyl-7-aryl-[1,2,3]triazolo[1,5-a]pyridines, through Suzuki cross-coupling reactions, revealing that all compounds obtained exhibit fluorescence, with very high quantum yields observed for some compounds (Abarca et al., 2006).
Chemical Synthesis and Derivatives The versatility in chemical synthesis and the development of new chemical entities using 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid derivatives are notable. For example, Brodbeck et al. (2003) described the parallel iterative solution-phase synthesis of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives, showcasing the compound's role in enabling the creation of a diverse library of triazolopyridine amide derivatives for potential biological activity optimization (Brodbeck et al., 2003).
Metal-Free Synthesis Approaches Zheng et al. (2014) developed a novel strategy for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This approach features a metal-free oxidative N-N bond formation, demonstrating a significant advancement in the synthesis of triazolopyridine skeletons with high yields and short reaction times (Zheng et al., 2014).
Antimicrobial Activity In the realm of pharmaceuticals, triazolopyridines and their derivatives have been investigated for their potential antimicrobial properties. Suresh et al. (2016) synthesized a new series of thiazolo-triazolopyridine-9-carbonitrile derivatives, which were characterized and evaluated for their antibacterial and antifungal activities. The results revealed significant biological activity against a range of microorganisms, highlighting the compound's potential in antimicrobial drug development (Suresh et al., 2016).
Mechanism of Action
Future Directions
Triazole compounds have shown potential in various areas of medicinal chemistry . There is an ongoing interest in developing new classes of antibacterial agents to fight multidrug-resistant pathogens . The synthesis and study of their antimicrobial, antioxidant, and antiviral potential continue to be areas of active research .
Properties
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-9-10-7-4-2-3-6(8(12)13)11(5)7/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEHMNJQFYDDJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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